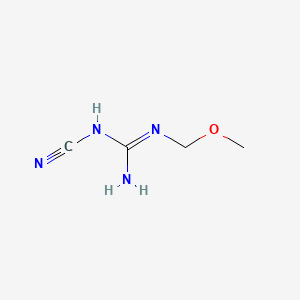
N-Cyano-N'-(methoxymethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’-(methoxymethyl)guanidine is a chemical compound with the molecular formula C4H8N4O. It is known for its unique structure, which includes a cyano group and a methoxymethyl group attached to a guanidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(methoxymethyl)guanidine typically involves the reaction of cyanamide with methoxymethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of N-Cyano-N’-(methoxymethyl)guanidine often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-(methoxymethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted guanidines .
Scientific Research Applications
N-Cyano-N’-(methoxymethyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Cyano-N’-(methoxymethyl)guanidine involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxymethyl group can undergo hydrolysis. These interactions can lead to the formation of active intermediates that exert biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-Cyano-N’,N’'-bis(methoxymethyl)guanidine: This compound has two methoxymethyl groups and exhibits different reactivity and applications.
2-Cyanoguanidine: Lacks the methoxymethyl group and has distinct chemical properties and uses.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
22914-30-3 |
|---|---|
Molecular Formula |
C4H8N4O |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1-cyano-2-(methoxymethyl)guanidine |
InChI |
InChI=1S/C4H8N4O/c1-9-3-8-4(6)7-2-5/h3H2,1H3,(H3,6,7,8) |
InChI Key |
RSKNWCGKYIHOGS-UHFFFAOYSA-N |
Isomeric SMILES |
COC/N=C(\N)/NC#N |
Canonical SMILES |
COCN=C(N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















